![molecular formula C14H21BrN2O B248131 N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide, commonly known as Bupivacaine, is a local anesthetic that is widely used in medical practice. It belongs to the amide group of local anesthetics and is used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. Bupivacaine is a highly potent and long-lasting anesthetic, and its use has increased significantly in recent years due to its effectiveness and safety.

Mechanism Of Action

Bupivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation and propagation of action potentials. This results in the loss of sensation and motor function in the affected area.

Biochemical and Physiological Effects:

Bupivacaine has been found to have several biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators and cytokines, which reduces inflammation and pain. Bupivacaine also decreases the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission.

Advantages And Limitations For Lab Experiments

Bupivacaine has several advantages for use in lab experiments. It is a highly potent and long-lasting anesthetic, which allows for prolonged experiments without the need for repeated injections. Bupivacaine is also relatively safe and has a low risk of toxicity when used in appropriate doses. However, Bupivacaine has some limitations, including its potential to cause cardiac and neurological toxicity in high doses.

Future Directions

There are several future directions for research on Bupivacaine. One area of research is the development of new formulations and delivery methods for Bupivacaine. This includes the development of sustained-release formulations that can provide long-lasting pain relief. Another area of research is the investigation of the potential of Bupivacaine for the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Additionally, further studies are needed to better understand the mechanisms of action of Bupivacaine and its effects on inflammation and pain.

Conclusion:

In conclusion, Bupivacaine is a highly effective local anesthetic that has been widely used in medical practice. Its use has increased significantly in recent years due to its effectiveness and safety. Bupivacaine has several advantages for use in lab experiments, including its potency and long-lasting effects. However, it also has some limitations, including its potential for toxicity in high doses. Future research on Bupivacaine should focus on the development of new formulations, investigation of its potential for the treatment of chronic pain conditions, and further understanding of its mechanisms of action.

Synthesis Methods

Bupivacaine is synthesized by the reaction of 4-bromobenzoyl chloride with N-butyl-N-methylaminoethanol in the presence of a base such as sodium hydroxide. The reaction produces N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide, which is then purified and crystallized to obtain the final product.

Scientific Research Applications

Bupivacaine has been extensively studied for its use in regional anesthesia and pain management. It has been used in various medical procedures, including surgical procedures, obstetrics, and chronic pain management. Bupivacaine has been found to be effective in reducing pain and improving patient outcomes in these procedures.

properties

Product Name |

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide |

|---|---|

Molecular Formula |

C14H21BrN2O |

Molecular Weight |

313.23 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide |

InChI |

InChI=1S/C14H21BrN2O/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) |

InChI Key |

SVFKWGUHMZZZLP-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

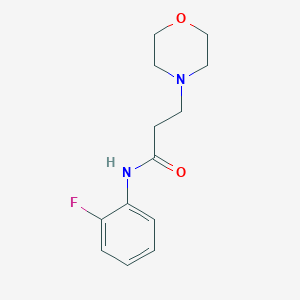

![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)

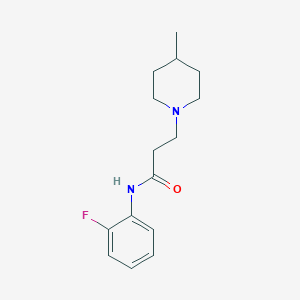

![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)

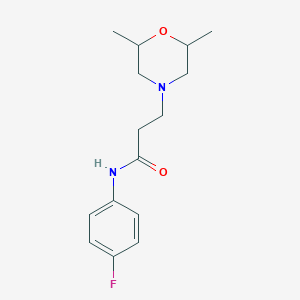

![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248064.png)

![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)

![1-[3-(3,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248066.png)

![N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248067.png)